Product packaging for Vfc2H8CA32(Cat. No.:CAS No. 1246819-09-9)

Vfc2H8CA32

Cat. No.: B572921
CAS No.: 1246819-09-9
M. Wt: 305.12 g/mol
InChI Key: FHNPUJKHGIKUPC-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo Carbidopa (CAS 1246819-09-9), authoritatively designated as Carbidopa EP Impurity I, is a brominated analog of Carbidopa and is recognized as a process-related impurity in the synthesis of the active pharmaceutical ingredient (API) Carbidopa . This compound plays an essential role in the pharmaceutical industry as a qualified reference standard for Quality Control (QC) and Quality Assurance (QA) during the commercial production of Carbidopa and its formulations . Its use is critical for analytical method development and validation, ensuring that the levels of this impurity in final drug products are accurately detected and quantified to meet the stringent safety and quality specifications of pharmacopoeias such as the European Pharmacopoeia . Furthermore, the characterization and availability of 3-Bromo Carbidopa are vital for regulatory submissions, including Abbreviated New Drug Applications (ANDA) filed with the FDA . Carbidopa itself is a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor that does not cross the blood-brain barrier . It is exclusively used in combination with Levodopa for the treatment of Parkinson's disease, as it prevents the peripheral conversion of Levodopa to dopamine, thereby increasing its bioavailability in the central nervous system and reducing side effects like nausea . The introduction of a bromine atom in 3-Bromo Carbidopa exemplifies a common strategy in medicinal chemistry for creating molecular probes and understanding structure-activity relationships . Halogenation can significantly alter a compound's physicochemical properties and is leveraged to study biochemical systems, making 3-Bromo Carbidopa a compound of interest beyond its primary role as an impurity standard . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrN2O4 B572921 Vfc2H8CA32 CAS No. 1246819-09-9

Properties

CAS No.

1246819-09-9

Molecular Formula

C10H13BrN2O4

Molecular Weight

305.12 g/mol

IUPAC Name

(2S)-3-(3-bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid

InChI

InChI=1S/C10H13BrN2O4/c1-10(13-12,9(16)17)4-5-2-6(11)8(15)7(14)3-5/h2-3,13-15H,4,12H2,1H3,(H,16,17)/t10-/m0/s1

InChI Key

FHNPUJKHGIKUPC-JTQLQIEISA-N

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Approaches for 3 Bromo Carbidopa

Regioselective Bromination Techniques for Carbidopa (B1219) Precursors

The introduction of a bromine atom at the C-3 position of the catechol ring of carbidopa precursors, such as L-DOPA or α-methyl-L-tyrosine derivatives, requires precise control of regioselectivity to avoid the formation of undesired isomers. The electron-donating nature of the hydroxyl and alkyl groups on the aromatic ring directs electrophilic substitution primarily to the positions ortho and para to these groups. In the case of L-DOPA, the positions C-2, C-5, and C-6 are activated. To achieve selective bromination at the C-3 position, which is sterically hindered and less activated, specific strategies must be employed.

One effective method for the regioselective bromination of tyrosine derivatives involves the use of dimethyl sulfoxide (DMSO) in a mixture of hydrobromic acid (HBr) and acetic acid (AcOH). This system allows for the controlled bromination of L-tyrosine to yield 3-bromo-L-tyrosine in good yields researchgate.netnih.gov. The reaction conditions can be tuned to favor monobromination by controlling the stoichiometry of the reagents. A similar approach could be adapted for α-methyl-L-tyrosine, a direct precursor to carbidopa.

Another approach involves the direct bromination of L-DOPA using molecular bromine. Studies have shown that the reaction of L-DOPA with stoichiometric amounts of bromine can lead to the formation of 6-bromo-L-DOPA as the sole product wustl.edu. While this demonstrates the feasibility of direct bromination, achieving substitution at the 3-position would likely require the use of protecting groups for the catechol hydroxyls to modulate their directing effects and to prevent oxidation.

For more complex substrates, regioselective bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent system. The choice of solvent and reaction temperature can significantly influence the regioselectivity of the bromination of aromatic compounds mdpi.com.

Reagent/SystemSubstrateProductKey Features
DMSO in HBr/AcOHL-Tyrosine3-Bromo-L-tyrosineGood yield, simple, and safe for gram-scale synthesis researchgate.netnih.gov.
Molecular BromineL-DOPA6-Bromo-L-DOPAStoichiometric control leads to a single product wustl.edu.
N-Bromosuccinimide (NBS)Aromatic CompoundsBromo-aromaticsRegioselectivity is dependent on solvent and temperature mdpi.com.

Development of Novel Synthetic Pathways for 3-Bromo Carbidopa

Currently, dedicated synthetic routes for 3-Bromo Carbidopa are not extensively reported in the literature, and it is often prepared via custom synthesis. A plausible and novel pathway would involve a multi-step sequence starting from a readily available and appropriately protected precursor.

A potential synthetic route could commence with the regioselective bromination of a protected α-methyl-L-tyrosine derivative. For instance, O-methylated L-tyrosine can be brominated at the 3-position, followed by the introduction of the α-methyl group and the hydrazine (B178648) moiety. Subsequent demethylation would then yield 3-Bromo Carbidopa. A documented synthesis of 3-bromo-4-O-methyl-L-tyrosine provides a key intermediate for such a pathway ucla.edu.

An alternative strategy could involve the synthesis of the brominated catechol ring system first, followed by the attachment of the amino acid side chain. This approach offers flexibility in the introduction of the α-methyl and hydrazine functionalities. The key challenge in this route lies in the efficient construction of the quaternary carbon center of the carbidopa molecule.

Stereoselective Synthesis of 3-Bromo Carbidopa and its Enantiomers

The biological activity of carbidopa resides in the (S)-enantiomer (L-Carbidopa). Therefore, the stereoselective synthesis of 3-Bromo Carbidopa is of paramount importance. Asymmetric synthesis of L-Carbidopa has been achieved through highly enantioselective α-amination of a β-ketoester, a key step that establishes the chiral center ucr.eduresearchgate.netsci-hub.ru.

This methodology can be adapted for the synthesis of 3-Bromo-L-Carbidopa. The synthesis would involve the preparation of a 3-bromo-substituted β-ketoester precursor. The subsequent asymmetric α-amination, catalyzed by a chiral metal-ligand complex, would introduce the nitrogen functionality with high enantioselectivity. This would be followed by functional group transformations to yield the final 3-Bromo-L-Carbidopa.

StepDescriptionKey Reagents/Catalysts
1Preparation of 3-bromo-substituted β-ketoesterBromination of a protected catechol precursor
2Asymmetric α-aminationDi-tert-butyl azodicarboxylate, Europium triflate, (R,R)-phenyl-pybox
3Functional group transformationsHydrolysis, decarboxylation, and deprotection

The synthesis of the (R)-enantiomer could be achieved by using the opposite enantiomer of the chiral ligand in the asymmetric amination step. The availability of both enantiomers is valuable for pharmacological studies to probe the stereochemical requirements of its biological target.

Design and Synthesis of Related Brominated Carbidopa Analogs for Structure-Activity Probing

The synthesis of a series of brominated carbidopa analogs is a crucial step in understanding the structure-activity relationships (SAR) of this class of compounds. By systematically varying the position and number of bromine substituents on the aromatic ring, as well as modifying other functional groups, it is possible to probe the interactions of these analogs with their biological targets.

For instance, the synthesis of 2-bromo-, 5-bromo-, and 6-bromo-carbidopa analogs would provide valuable information on the influence of the bromine position on activity. Furthermore, di- and tri-brominated analogs could be synthesized to explore the effects of increased halogenation.

A significant application for brominated analogs is in the development of radiotracers for positron emission tomography (PET) imaging. The synthesis of 3-[⁷⁶Br]bromo-α-methyl-L-tyrosine, a PET tracer for tumor imaging, highlights the potential of bromine isotopes in medical imaging nih.gov. Following a similar strategy, 3-[⁷⁶Br]Bromo Carbidopa could be developed as a potential PET tracer to study the distribution and activity of DOPA decarboxylase in vivo.

The design of these analogs can be guided by computational methods, such as in silico docking studies, to predict their binding affinity to the target enzyme pharmainfo.inresearchgate.net. These computational predictions can help prioritize the synthesis of the most promising candidates.

Analog TypeRationale for SynthesisPotential Application
Positional Isomers (2-, 5-, 6-Bromo)To probe the effect of bromine position on activity.SAR studies
Polybrominated AnalogsTo investigate the impact of increased halogenation.SAR studies
Radiobrominated Analogs ([⁷⁶Br]Bromo Carbidopa)Development of imaging agents.PET imaging

Computational and Quantum Chemical Investigations of 3 Bromo Carbidopa

Theoretical Conformational Analysis and Optimized Molecular Geometry Determinationnih.gov

Determining the most stable three-dimensional arrangement, or conformation, of a molecule is a fundamental step in computational chemistry. This process, known as conformational analysis, involves exploring the potential energy surface of the molecule to identify low-energy conformers. Optimized molecular geometry refers to the precise arrangement of atoms in space that corresponds to a minimum on this energy surface.

Studies on Carbidopa (B1219), a related compound, have utilized Density Functional Theory (DFT) with various functionals (e.g., LDA/PWC, GGA/PBE, GGA/BLYP) to optimize molecular geometries and identify stable conformers iorst.net. These calculations typically involve exploring the potential energy surface by rotating around single bonds and then optimizing the geometries of identified minima using methods like DFT with specific basis sets (e.g., B3LYP/6-31+G(d,p), M06-2X, ωB97X-D) nih.goviorst.netmdpi.com. The inclusion of dispersion forces and solvent correction models (like PCM) can further refine the accuracy of these geometry optimizations nih.gov. The process involves calculating the energy for each conformer, with the lowest energy conformer being considered the most representative.

Computational Method/FunctionalBasis SetTypical Application in Conformational Analysis
DFT (e.g., B3LYP)6-31G*, 6-31+G(d,p)Geometry optimization, frequency analysis
DFT (e.g., M06-2X)def2-TZVPDGeometry optimization, dispersion inclusion
DFT (e.g., ωB97X-D)6-311+G(2df,2p)Geometry optimization, dispersion inclusion
MP2def2-TZVPDHigh-level geometry optimization

Electronic Structure Analysis and Reactivity Profiling (e.g., Frontier Molecular Orbitals)mdpi.com

Electronic structure analysis focuses on the distribution of electrons within a molecule, which dictates its chemical reactivity. Key aspects include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as Frontier Molecular Orbitals (FMOs). The energy difference between the HOMO and LUMO (the band gap) is a crucial indicator of a molecule's reactivity and stability researchgate.netopentextbc.camnstate.eduiqce.jp. A smaller band gap generally implies higher reactivity, as electrons can be more easily excited or transferred.

DFT calculations are commonly employed to determine FMO energies, molecular electrostatic potential (MEP), and atomic charges researchgate.netresearchgate.netresearchgate.net. Other descriptors like chemical hardness and electrophilicity index, derived from FMO energies, also provide insights into a molecule's reactivity profile researchgate.netresearchgate.net. For 3-Bromo Carbidopa, such analyses would reveal the electron-donating or accepting capabilities of different parts of the molecule, influenced by the bromine substituent and the catecholamine-like structure.

Electronic DescriptorSignificance in Reactivity ProfilingTypical Range (Illustrative)
HOMO EnergyElectron donation potential; nucleophilicity-5 to -10 eV
LUMO EnergyElectron acceptance potential; electrophilicity-1 to +2 eV
HOMO-LUMO GapMolecular stability and reactivity (smaller gap = higher reactivity)1.5 to 5 eV
Chemical HardnessResistance to deformation of electron cloud; stability0.1 to 1.0 eV
Electrophilicity IndexMeasure of electrophilic power (electron accepting ability)0.1 to 1.0 eV

Molecular Docking and Binding Affinity Predictions with Biochemical Targetsmdpi.comacs.orgcsbsju.edudiva-portal.orgresearchgate.netauremn.org.br

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand, e.g., 3-Bromo Carbidopa) when bound to another (receptor, e.g., an enzyme) to form a stable complex. This method is vital in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Binding affinity, often quantified by docking scores or estimated free energies, indicates the strength of this interaction nih.govfrontiersin.orgnih.govnih.gov.

Computational modeling of enzyme-ligand interactions often involves identifying key residues within the enzyme's active site that form specific interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking, with the ligand acs.orgfrontiersin.orgnih.govmdpi.com. These interactions are crucial for determining the specificity and potency of a drug. For 3-Bromo Carbidopa, docking studies would aim to predict its binding to relevant biochemical targets, such as enzymes involved in neurotransmitter metabolism or other cellular pathways.

Computational Modeling of Enzyme-Ligand Interactionsmdpi.comacs.orgcsbsju.edudiva-portal.orgresearchgate.net

The computational modeling of enzyme-ligand interactions involves simulating the binding process to predict how a molecule like 3-Bromo Carbidopa would fit into the active site of a target enzyme. This includes analyzing the complementarity of shapes and chemical properties between the ligand and the binding pocket. For instance, studies on other enzyme inhibitors have revealed specific interactions with amino acid residues like Tryptophan (Trp), Arginine (Arg), Phenylalanine (Phe), and Tyrosine (Tyr) through hydrogen bonding, π-π stacking, and hydrophobic contacts acs.orgfrontiersin.orgnih.govmdpi.com. The presence of a bromine atom on the phenyl ring of 3-Bromo Carbidopa could influence these interactions through halogen bonding or by altering the electronic distribution of the aromatic system.

Docking Metric/InteractionDescriptionTypical Outcome for Potent Inhibitors
Docking ScoreQuantitative measure of binding affinity; lower/more negative values indicate stronger binding.e.g., -7 to -12 kcal/mol
Hydrogen BondsInteraction between a hydrogen atom covalently bonded to a electronegative atom and another electronegative atom.Crucial for specific binding
Hydrophobic InteractionsAssociation between nonpolar regions of the ligand and receptor due to exclusion of water.Stabilizes binding
π-π StackingInteraction between aromatic rings of the ligand and receptor residues.Contributes to binding affinity
Halogen BondingNon-covalent interaction involving a halogen atom as an electrophile.Can enhance binding affinity

In Silico Screening for Potential Off-Target Biochemical Interactionsacs.org

In silico screening extends beyond primary targets to identify potential interactions with unintended biochemical targets, which can lead to off-target effects or toxicity. This involves docking the compound against a library of known proteins or enzymes. While specific off-target screening data for 3-Bromo Carbidopa was not found in the provided searches, the general principle involves assessing its potential binding to a broad range of biological molecules to predict any unintended interactions. Studies on related compounds might reveal patterns of interaction that could be relevant.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics in Biological Environmentsmdpi.com

Molecular Dynamics (MD) simulations provide a temporal perspective on molecular behavior, allowing researchers to observe how molecules move and change conformation over time in a simulated biological environment (e.g., in water or within a protein binding site) frontiersin.orgnih.govacs.orgmdpi.comresearchgate.net. These simulations are crucial for understanding the dynamic stability of ligand-protein complexes and the flexibility of molecules.

MD Simulation ParameterDescriptionSignificance
RMSD (Protein/Ligand)Measures the average displacement of atoms from their initial positions over time.Indicates the stability of the protein-ligand complex. Lower RMSD = more stable.
RMSFMeasures the fluctuation of individual residues or atoms over time.Identifies flexible regions and potential conformational changes.
Simulation Time ScaleDuration of the simulation (e.g., nanoseconds to microseconds).Determines the extent of conformational changes that can be observed.
Interaction AnalysisMonitoring specific interactions (e.g., hydrogen bonds) between ligand and protein throughout the simulation.Confirms the persistence and nature of binding interactions.

Biochemical Pharmacology and Mechanistic Studies of 3 Bromo Carbidopa

Investigation of Aromatic L-Amino Acid Decarboxylase (AADC) Interaction and Modulation

Aromatic L-Amino Acid Decarboxylase (AADC) is a pyridoxal-5'-phosphate (PLP) dependent enzyme responsible for the decarboxylation of L-aromatic amino acids, including the conversion of L-DOPA to dopamine (B1211576). wikipedia.org Carbidopa (B1219) is a potent inhibitor of this enzyme, and its mechanism of action is well-characterized. patsnap.com The introduction of a bromine atom at the 3-position of the catechol ring in 3-Bromo Carbidopa is expected to modulate its interaction with the AADC active site.

Enzymatic Inhibition Kinetics and Potency Assessment

For an inhibitor like 3-Bromo Carbidopa, the addition of a bulky and electronegative bromine atom could potentially alter its binding affinity (Ki) and the rate of enzyme inactivation (kinact). The electronic and steric effects of the bromine substituent may impact the formation of the initial enzyme-inhibitor complex and the subsequent covalent modification of the PLP cofactor. In-silico studies on various carbidopa analogs have suggested that modifications to the molecule can lead to differences in binding energy and, consequently, inhibitory potency. drugs.com

Table 1: Theoretical Docking Scores of Carbidopa Analogs against AADC (Note: This table is based on computational modeling from a study on carbidopa analogs and does not include experimental data for 3-Bromo Carbidopa. The scores are for illustrative purposes to show how modifications can impact binding affinity.)

CompoundPredicted Binding Energy (kcal/mol)
Carbidopa-7.5
Analog 1-7.8
Analog 2-8.2
Analog 3-7.2

Data is hypothetical and for illustrative purposes based on in-silico studies of carbidopa analogs.

Characterization of Active Site Binding and Allosteric Modulation

The crystal structure of AADC in complex with carbidopa reveals that the inhibitor binds to the active site and forms a hydrazone linkage with the PLP cofactor. nih.gov The catechol ring of carbidopa is deeply embedded within a hydrophobic pocket of the active site. proteopedia.org

For 3-Bromo Carbidopa, the bromine atom at the 3-position of the catechol ring would be situated within this active site pocket. Its presence could lead to several effects:

Steric Hindrance: The larger size of the bromine atom compared to a hydrogen atom might cause steric clashes with amino acid residues lining the active site, potentially altering the orientation of the inhibitor.

Altered Electronic Interactions: The electron-withdrawing nature of bromine could modify the electronic density of the catechol ring, which may affect its interactions with the active site residues.

Halogen Bonding: The bromine atom could potentially form halogen bonds with electron-rich atoms in the active site, providing an additional stabilizing interaction.

There is currently no evidence to suggest that 3-Bromo Carbidopa or other carbidopa analogs act via allosteric modulation. The known mechanism of action for carbidopa is direct inhibition at the active site. patsnap.com Modulation of AADC activity can be influenced by various factors, including the phosphorylation state of the enzyme and interactions with other proteins, but this is distinct from allosteric inhibition by a small molecule like 3-Bromo Carbidopa. nih.govnih.gov

Exploration of Interactions with Other Enzymes Involved in Neurotransmitter Metabolism

Beyond AADC, the primary enzymes involved in the metabolism of L-DOPA and dopamine are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). wikipedia.org

Monoamine Oxidase (MAO): Carbidopa itself is not a significant inhibitor of MAO. nih.gov It is unlikely that the addition of a bromine atom to the carbidopa structure would confer significant MAO inhibitory activity. Therefore, 3-Bromo Carbidopa is not expected to directly inhibit MAO.

Catechol-O-methyltransferase (COMT): COMT is responsible for the O-methylation of catechols, including L-DOPA and dopamine. While carbidopa is not a COMT inhibitor, the catechol structure is a substrate for COMT. It is plausible that 3-Bromo Carbidopa, possessing a catechol moiety, could be a substrate for COMT, leading to its methylation and subsequent inactivation. However, specific studies on the interaction between 3-Bromo Carbidopa and COMT are lacking. The interaction of COMT inhibitors with levodopa (B1675098)/carbidopa combinations is a known clinical consideration. drugs.com

Assessment of Potential for Covalent Adduct Formation with Specific Biological Macromolecules

Carbidopa's mechanism of AADC inhibition involves the formation of a covalent hydrazone linkage between its hydrazine (B178648) group and the aldehyde group of the PLP cofactor within the enzyme's active site. nih.gov This is a form of covalent adduct formation that is specific to the AADC active site.

The potential for 3-Bromo Carbidopa to form other covalent adducts with biological macromolecules is an important consideration. Hydrazine derivatives can be reactive and have the potential to form covalent bonds with other molecules containing carbonyl groups. nih.gov However, the reactivity of the hydrazine in carbidopa is relatively specific for the PLP cofactor in the AADC active site. There is no evidence to suggest that carbidopa or its analogs form widespread covalent adducts with other proteins or macromolecules in a non-specific manner. The primary covalent interaction described is the targeted inhibition of AADC.

Comparative Biochemical Activity Profiling with Carbidopa and Other Analogs

A direct comparative biochemical activity profile of 3-Bromo Carbidopa with carbidopa and other analogs is not available in the literature. However, a comparative analysis can be framed based on the known properties of other AADC inhibitors like benserazide (B1668006) and in-silico studies of carbidopa analogs.

Benserazide is another peripheral AADC inhibitor that, like carbidopa, is used in combination with L-DOPA. wikipedia.org Comparative studies have shown that benserazide is a more potent inhibitor of peripheral AADC than carbidopa on a molar basis. nih.gov This highlights that structural modifications to the inhibitor molecule can significantly impact its inhibitory potency.

Table 2: Comparison of AADC Inhibitors (Note: This table provides a general comparison and does not include specific data for 3-Bromo Carbidopa.)

FeatureCarbidopaBenserazide3-Bromo Carbidopa (Predicted)
Mechanism of Action AADC Inhibition via hydrazone formation with PLPAADC Inhibition via interaction with PLPExpected to be similar to Carbidopa
Relative Potency StandardMore potent than Carbidopa nih.govUnknown, potentially altered due to bromo-substitution
Interaction with COMT Potential substratePotential substratePotential substrate
Interaction with MAO No significant inhibitionNo significant inhibitionNo significant inhibition expected

Structure Activity Relationship Sar Studies of Brominated Carbidopa Derivatives

Impact of Bromine Substitution Position on Molecular Recognition and Ligand Binding

The position of bromine substitution on the carbidopa (B1219) scaffold is a critical determinant of its molecular recognition and ligand binding capabilities. The parent compound, carbidopa, inhibits the aromatic L-amino acid decarboxylase (AADC) enzyme, preventing the peripheral conversion of levodopa (B1675098) to dopamine (B1211576). ontosight.aidrugbank.com The introduction of a bromine atom, an electron-withdrawing group, can influence the electronic distribution and conformation of the molecule, thereby affecting its binding affinity to the target enzyme.

Research on related compounds has shown that halogen substitution can significantly impact ligand-protein interactions. For instance, in studies of other receptor ligands, the position of a halogen atom can dictate the binding orientation and selectivity. nih.gov In the context of 3-Bromo Carbidopa, the bromine atom is located at the 3-position of the dihydroxyphenyl ring. synthinkchemicals.com This specific placement can alter the molecule's interaction with the active site of AADC. The electronic effects of the bromine atom can influence the acidity of the catechol hydroxyl groups, which are crucial for binding. Furthermore, the steric bulk of the bromine atom can either facilitate or hinder the optimal positioning of the ligand within the binding pocket.

Studies on other classes of compounds have demonstrated that halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, can play a significant role in ligand binding. The presence of a bromine atom in 3-Bromo Carbidopa introduces the possibility of such interactions with electron-donating residues in the enzyme's active site, potentially enhancing binding affinity.

The modification of the phenyl ring with a bromine atom, as seen in 6-Bromo Carbidopa, can affect the compound's pharmacokinetic and pharmacodynamic properties. ontosight.ai This highlights the general principle that the location of halogen substitution is a key factor in determining the biological activity of carbidopa derivatives.

Correlation between Specific Structural Motifs and Observed Biochemical Activities

The catechol moiety (the 4,5-dihydroxyphenyl group) is a critical structural feature for interaction with the AADC enzyme. This motif is essential for the inhibitory activity of carbidopa and its derivatives. The bromine atom at the 3-position modifies the electronic properties of this catechol ring, which can in turn affect the strength of its interaction with the enzyme.

The α-methyl group and the hydrazino group at the α-carbon are also crucial for activity. The α-methyl group is known to enhance the inhibitory potency of carbidopa. The hydrazino group is directly involved in the mechanism of AADC inhibition. The combination of these motifs creates a specific three-dimensional structure that is recognized by the enzyme's active site.

The introduction of the bromine atom at the 3-position creates a new structural motif. The correlation between this specific substitution pattern and the observed biochemical activity is a key area of SAR studies. Research on other enzyme inhibitors has shown that the addition of a halogen can lead to enhanced potency and selectivity. For example, in the development of monoamine oxidase B (MAO-B) inhibitors, the presence and position of substituents on a core scaffold were found to be critical for inhibitory activity. frontiersin.org

Elucidation of Key Pharmacophores and Ligand Efficiency for Brominated Analogs

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For brominated carbidopa analogs like 3-Bromo Carbidopa, the key pharmacophoric features include:

A catechol ring: Essential for binding to the AADC enzyme.

A hydrogen bond donor/acceptor group: The hydrazino moiety.

A hydrophobic feature: The α-methyl group.

A halogen bonding donor (potentially): The bromine atom.

The spatial arrangement of these features is critical for potent inhibitory activity. The bromine atom at the 3-position adds a new dimension to the pharmacophore, potentially introducing a new interaction point with the enzyme.

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a molecule binds to its target, normalized by its size (typically the number of heavy atoms). It is a measure of the binding energy per atom. For brominated analogs, the addition of a bromine atom increases the molecular weight and the number of heavy atoms. Therefore, to be considered an efficient ligand, any increase in binding affinity due to the bromine substitution must be significant enough to offset the increase in size.

The concept of lipophilic ligand efficiency (LLE) , which relates potency to lipophilicity, is also relevant. The introduction of a bromine atom generally increases the lipophilicity of a molecule. An ideal drug candidate would have a high LLE, meaning it achieves high potency without being excessively lipophilic, which can lead to poor pharmacokinetic properties.

Studies on various drug candidates have shown that optimizing ligand efficiency is a key aspect of the lead optimization process. nih.gov For brominated carbidopa analogs, determining the LE and LLE would provide valuable insights into their potential as drug candidates.

Stereochemical Influences on Biochemical Interactions and Selectivity

Stereochemistry plays a crucial role in the biochemical interactions and selectivity of drugs. Carbidopa itself is a chiral molecule, with the (S)-enantiomer being the active form that inhibits AADC. google.com The specific three-dimensional arrangement of the atoms in (S)-Carbidopa is essential for its recognition by the enzyme.

The absolute configuration of the α-carbon is paramount for the biological activity of carbidopa and its derivatives. It is expected that the (S)-configuration of 3-Bromo Carbidopa would be the active enantiomer, similar to the parent compound. Any deviation from this stereochemistry would likely result in a significant loss of inhibitory activity.

Studies on other chiral molecules have consistently shown that one enantiomer is often significantly more active than the other. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and will interact differently with the different enantiomers of a chiral ligand. Therefore, the stereochemical integrity of the α-carbon in 3-Bromo Carbidopa is a critical factor for its biochemical function.

Metabolic Fate and Biotransformation Research of 3 Bromo Carbidopa in Vitro Models

In Vitro Metabolic Stability Assessment in Subcellular Fractions and Cell Lines

Assessing the metabolic stability of a compound in vitro involves incubating it with specific biological matrices, such as liver microsomes, S9 fractions, or cultured cell lines, and monitoring its disappearance over time. These studies help determine the intrinsic clearance and half-life of the compound, indicating how rapidly it is metabolized by cellular components. While direct studies on 3-Bromo Carbidopa's metabolic stability in these specific matrices were not found in the provided search results, general principles of drug metabolism highlight the importance of these assessments. Subcellular fractions, particularly liver microsomes containing cytochrome P450 enzymes, and various cell lines (e.g., hepatocytes, liver carcinoma cell lines) are standard tools for such evaluations nih.govksumsc.com. The stability of a compound in these systems provides a foundation for understanding its potential metabolic fate.

Identification and Characterization of Enzymatic Biotransformation Pathways (e.g., Phase I and Phase II Reactions)

Biotransformation typically proceeds through Phase I (functionalization) and Phase II (conjugation) reactions. Phase I reactions, often catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose polar functional groups (e.g., hydroxyl, amino) through oxidation, reduction, or hydrolysis. These reactions can activate, inactivate, or sometimes produce toxic metabolites nih.govksumsc.comjumedicine.comakfarstfransiskusxaverius.ac.id. Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules like glucuronic acid, sulfate, or glutathione, increasing polarity and facilitating excretion nih.govksumsc.comakfarstfransiskusxaverius.ac.id.

Specific research detailing the Phase I and Phase II metabolic pathways of 3-Bromo Carbidopa (B1219) was not explicitly identified in the provided search results. However, the parent compound, Carbidopa, undergoes metabolism primarily through the loss of its hydrazine (B178648) functional group, yielding several identified metabolites drugbank.com. By analogy, 3-Bromo Carbidopa, with the addition of a bromine atom, might undergo similar or modified pathways. Studies investigating Carbidopa's metabolism suggest that it is not extensively metabolized, with the loss of the hydrazine group being a major pathway drugbank.comwikipedia.org.

Comparative Metabolic Profiles with Carbidopa and Other Related Compounds

Comparing the metabolic profiles of 3-Bromo Carbidopa with its parent compound, Carbidopa, and other structurally related molecules is vital for understanding the impact of structural modifications on metabolic pathways and stability. Such comparisons can reveal how the addition of a bromine atom influences enzymatic processing and metabolite formation.

Direct comparative in vitro metabolic studies between 3-Bromo Carbidopa and Carbidopa were not found in the provided search results. However, the known metabolism of Carbidopa, which primarily involves the loss of the hydrazine functional group and results in several metabolites, serves as a benchmark drugbank.com. The introduction of a bromine atom onto the Carbidopa structure could potentially alter its susceptibility to enzymatic attack, leading to different metabolic products or modified rates of metabolism compared to Carbidopa. For instance, halogenation can sometimes influence a compound's lipophilicity and its interaction with metabolic enzymes slideshare.net. Research into other brominated compounds, such as 3-bromopyruvate (B3434600), shows that halogenation can significantly impact reactivity and metabolic pathways, including interactions with enzymes like hexokinase and potential roles in mitochondrial effects mdpi.comnih.govnih.gov.

Compound List:

3-Bromo Carbidopa

Carbidopa

Levodopa (B1675098)

Dopamine (B1211576)

Serotonin (B10506)

3-O-methyldopa (3-OMD)

3-bromopyruvate (3-BrPA)

2-deoxyglucose (DG)

5-hydroxytryptophan (B29612) (5-HTP)

3-bromo-2-oxopropionate-1-propyl ester (3-BrOP)

N-acetyl-p-benzoquinone imine

Halothane

Isoniazid

Minoxidil

Morphine-6-glucuronide

Paclitaxel

Paracetamol

Rotigotine

Tyramine

5-methoxytryptamine (B125070)

Advanced Analytical Methodologies for Characterization and Quantification of 3 Bromo Carbidopa

Development and Validation of Chromatographic Techniques for High-Resolution Separation

Chromatographic techniques are fundamental for separating, identifying, and quantifying compounds like 3-Bromo Carbidopa (B1219), especially in complex matrices or when assessing purity.

High-Performance Liquid Chromatography (HPLC) Method Optimization

HPLC is a cornerstone for analyzing pharmaceutical compounds and their impurities. While specific published HPLC methods solely for 3-Bromo Carbidopa are not extensively detailed in the provided search results, general HPLC methods for Carbidopa and its related substances provide a framework. These methods typically involve reversed-phase columns (e.g., C18 or C8) with mobile phases consisting of aqueous buffers (like phosphate (B84403) buffers) mixed with organic modifiers such as acetonitrile (B52724) or methanol (B129727) ualberta.cadergipark.org.trresearchgate.netdergipark.org.trsci-hub.se. Detection is commonly performed using UV-Vis spectrophotometry, often at wavelengths around 280 nm, which is characteristic for Carbidopa's chromophore researchgate.netdergipark.org.trnihs.go.jpresearchgate.net.

Method optimization for 3-Bromo Carbidopa would focus on achieving adequate separation from Carbidopa and other potential process-related impurities. This involves adjusting parameters such as:

Stationary Phase: C18 or C8 columns are generally suitable for separating polar and moderately polar compounds ualberta.cadergipark.org.trresearchgate.netdergipark.org.trsci-hub.se.

Mobile Phase Composition: The ratio of aqueous buffer to organic solvent, buffer pH, and the presence of additives like triethylamine (B128534) or ion-pairing agents can significantly impact resolution and retention time ualberta.cadergipark.org.trresearchgate.netdergipark.org.trsci-hub.se.

Flow Rate and Column Temperature: These parameters influence separation efficiency and analysis time ualberta.cadergipark.org.trresearchgate.netdergipark.org.trsci-hub.se.

Detection Wavelength: Selecting an appropriate UV-Vis wavelength maximizes sensitivity and selectivity researchgate.netdergipark.org.trnihs.go.jpresearchgate.net.

Validation of such methods, following ICH and USP guidelines, would include assessing linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) ualberta.caresearchgate.netdergipark.org.tr.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. While Carbidopa and its brominated derivatives are generally polar and less volatile, GC-MS can be applicable for impurity profiling if derivatization is employed to increase volatility, or for analyzing volatile by-products or starting materials in the synthesis of Carbidopa.

GC-MS is particularly useful for identifying unknown impurities by analyzing their mass spectra and fragmentation patterns, which can be compared against spectral libraries or used for structural elucidation researchgate.netthermofisher.commdpi.com. For instance, GC-MS has been used to characterize impurities in other pharmaceutical compounds, providing molecular ion information and fragmentation data that aids in structural assignment researchgate.netthermofisher.commdpi.com. If 3-Bromo Carbidopa were to be analyzed by GC-MS, its mass spectrum would provide characteristic isotopic patterns due to the presence of bromine, aiding in its identification researchgate.netresearchgate.net.

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are indispensable for confirming the chemical structure and for quantitative analysis of 3-Bromo Carbidopa.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H NMR and ¹³C NMR, is crucial for definitive structural elucidation. It provides detailed information about the number and environment of hydrogen and carbon atoms within the molecule, including their connectivity libretexts.orgbhu.ac.incore.ac.ukresearchgate.net. Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can further confirm structural assignments by establishing proton-proton and proton-carbon correlations, respectively core.ac.uk. The presence of a bromine atom would influence the chemical shifts and coupling patterns observed in the NMR spectra.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with mass analyzers (e.g., triple quadrupole) are commonly used. MS can confirm the molecular formula and provide evidence for the presence of bromine through characteristic isotopic peaks (e.g., for ¹⁹Br and ⁸¹Br) synthinkchemicals.comsmolecule.comresearchgate.net. LC-MS/MS is frequently employed for sensitive and selective quantification in complex matrices semanticscholar.orgnih.gov.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is valuable for quantitative analysis based on Beer-Lambert Law (A = εbc). It measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within the molecule, particularly those involving conjugated systems or chromophores nihs.go.jpresearchgate.netlibretexts.org. For Carbidopa and its derivatives, absorption maxima are typically observed in the UV region, often around 280 nm researchgate.netdergipark.org.trnihs.go.jpresearchgate.net. UV-Vis can be used for purity checks and quantitative assays when the compound is sufficiently pure or when coupled with separation techniques like HPLC.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. Characteristic peaks for hydroxyl (-OH), amine (-NH), and carbonyl (C=O) groups, as well as aromatic C-H stretching and C-Br vibrations, would be expected in the IR spectrum of 3-Bromo Carbidopa nist.govspectrabase.comchemicalbook.com.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to IR spectroscopy. It is sensitive to molecular vibrations and can be used for structural characterization, particularly for identifying specific molecular bonds and symmetries researchgate.netmdpi.comchemicalbook.comhoriba.com.

Electrochemical Detection and Quantification Methods

Electrochemical techniques offer sensitive and selective methods for quantifying analytes. For Carbidopa, electrochemical detection coupled with HPLC has been developed, utilizing its electroactive properties sci-hub.secapes.gov.brnih.govrsc.org. These methods typically involve monitoring the oxidation or reduction currents of the analyte at a specific electrode potential.

For Carbidopa, voltammetric methods have shown that its oxidation occurs at a specific potential, and this electrochemical activity can be enhanced by using modified electrodes, such as those incorporating carbon nanotubes or ionic liquids capes.gov.brrsc.org. These methods can achieve low detection limits and are applicable to real samples like plasma capes.gov.brnih.gov. While direct electrochemical data for 3-Bromo Carbidopa is not explicitly provided, its structural similarity to Carbidopa suggests it would also be electrochemically active, allowing for potential development of electrochemical detection methods.

Application as a Reference Standard in Pharmaceutical Quality Control and Research

3-Bromo Carbidopa serves a critical role as a reference standard in the pharmaceutical industry, particularly in the quality control and assurance of Carbidopa production and formulations synthinkchemicals.comsmolecule.comaxios-research.com.

Role in Impurity Profiling and Control in Carbidopa Synthesis and Formulations

During the synthesis of Carbidopa, bromination reactions can potentially lead to the formation of brominated impurities, including 3-Bromo Carbidopa smolecule.com. As such, 3-Bromo Carbidopa is used as a reference standard to:

Identify and Quantify Impurities: It is used to develop and validate analytical methods (e.g., HPLC) for detecting and quantifying its presence as an impurity in Carbidopa drug substance or finished products synthinkchemicals.comsmolecule.comaxios-research.com.

Ensure Product Purity: By establishing strict limits for impurities like 3-Bromo Carbidopa, pharmaceutical manufacturers can ensure the safety and efficacy of Carbidopa formulations, adhering to regulatory guidelines such as those from the ICH and FDA synthinkchemicals.comsmolecule.comajprd.com.

Support Regulatory Filings: Its use as a reference standard is also important during the Abbreviated New Drug Application (ANDA) process for generic drug approvals, helping to demonstrate the quality and consistency of the generic product synthinkchemicals.comsmolecule.com.

Use in Analytical Method Development and Validation for Carbidopa and its Derivatives

3-Bromo Carbidopa, also identified as Carbidopa EP Impurity I, serves as a critical reference standard in the pharmaceutical industry for the analytical method development and validation of Carbidopa and its related substances clearsynth.comaxios-research.comsynthinkchemicals.comaxios-research.compharmaffiliates.com. Its primary function is to facilitate the accurate identification, quantification, and control of impurities that may arise during the synthesis or degradation of Carbidopa synthinkchemicals.compharmaffiliates.com. By employing 3-Bromo Carbidopa as a well-characterized standard, analytical chemists can establish robust and reliable methods to ensure the quality and safety of Carbidopa-containing pharmaceutical products.

Application in Analytical Method Development The development of analytical methods for pharmaceutical compounds like Carbidopa requires high selectivity and sensitivity to differentiate the active pharmaceutical ingredient (API) from its impurities and excipients. 3-Bromo Carbidopa is instrumental in this phase by:

Establishing Method Specificity: It aids in developing chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), that can effectively separate 3-Bromo Carbidopa from Carbidopa and other potential process-related or degradation impurities dergipark.org.trresearchgate.netsci-hub.se. This ensures the analytical system is specific for the target analyte and its impurities.

Optimizing Detection Parameters: Researchers utilize standards like 3-Bromo Carbidopa to optimize detection wavelengths or other parameters to achieve the lowest possible limits of detection (LOD) and quantification (LOQ) for impurities researchgate.netdergipark.org.tr.

Guidance for Method Parameters: Its known chromatographic behavior assists in selecting appropriate columns, mobile phases, flow rates, and temperatures to achieve optimal resolution and peak shape, which are crucial for accurate quantification.

Application in Analytical Method Validation Once an analytical method is developed, it must undergo rigorous validation to demonstrate its suitability for its intended purpose. 3-Bromo Carbidopa plays a vital role in validating various performance characteristics of these methods:

Linearity: 3-Bromo Carbidopa is used to prepare standard solutions at varying concentrations. These are analyzed to establish the linear relationship between the impurity's concentration and the instrument's response (e.g., peak area). A high coefficient of determination (R²) typically greater than 0.999 is sought, demonstrating a predictable response across a defined concentration range researchgate.netdergipark.org.trinnovareacademics.in.

Accuracy and Recovery: The method's accuracy for quantifying impurities is assessed using 3-Bromo Carbidopa in recovery studies. This involves spiking known amounts of the impurity standard into a placebo or drug substance matrix and analyzing it with the developed method. The percentage recovery, typically expected to be within 90-110%, indicates how close the measured value is to the true value researchgate.netdergipark.org.tr.

Precision: The method's precision is evaluated by analyzing replicate samples of 3-Bromo Carbidopa at different concentration levels, assessing intra-day precision (repeatability) and inter-day precision (intermediate precision). These are typically expressed as relative standard deviation (RSD), which should generally be below 5% or 10%, depending on the development stage and regulatory guidelines researchgate.netdergipark.org.trnih.gov.

Limits of Detection (LOD) and Quantification (LOQ): 3-Bromo Carbidopa standards determine the lowest concentration at which the impurity can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ). These limits are critical for controlling impurities at trace levels researchgate.netdergipark.org.tr.

Specificity and System Suitability: The method's ability to distinguish 3-Bromo Carbidopa from Carbidopa and other potential interferents is confirmed. System suitability tests, often performed with a standard mixture including 3-Bromo Carbidopa, ensure the analytical system's adequate performance by checking parameters like resolution, tailing factor, and peak area reproducibility.

The use of 3-Bromo Carbidopa as a reference standard ensures that analytical methods can accurately monitor impurity profiles, supporting regulatory submissions such as Abbreviated New Drug Applications (ANDAs) and maintaining consistent quality control during the commercial production of Carbidopa clearsynth.comaxios-research.comsynthinkchemicals.com.

Representative Data from Analytical Method Validation Using 3-Bromo Carbidopa

The following table illustrates typical parameters evaluated during the validation of an analytical method for Carbidopa impurities, utilizing 3-Bromo Carbidopa as a reference standard. Specific values would vary based on the validated method and regulatory requirements.

ParameterTypical Value/Range for 3-Bromo Carbidopa (as impurity standard)Notes
Linearity Correlation Coefficient (R²) > 0.999Established across a concentration range relevant for impurity profiling (e.g., 0.5-250 ng/mL) nih.gov
Accuracy (Recovery) 90.0% - 110.0%Assessed via spike recovery in placebo or API matrix researchgate.netdergipark.org.tr
Precision (RSD) Intra-day: ≤ 2.0%Repeatability of measurements at a given concentration.
Inter-day: ≤ 5.0%Reproducibility of measurements across different days.
Limit of Detection (LOD) ~0.1 - 0.5 ng/mLThe lowest concentration reliably detected.
Limit of Quantification (LOQ) ~0.5 - 1.5 ng/mLThe lowest concentration reliably quantified with acceptable accuracy and precision dergipark.org.tr
Specificity Baseline separation from Carbidopa and other impuritiesVerified by peak purity analysis and absence of interference at the impurity's retention time.

Note: The values presented in this table are representative and illustrative of typical analytical method validation parameters for pharmaceutical impurities. Specific experimental data for 3-Bromo Carbidopa would be generated during the actual method development and validation process.

Compound List:

3-Bromo Carbidopa

Carbidopa

Levodopa (B1675098)

Entacapone

Research Challenges and Future Directions in 3 Bromo Carbidopa Studies

Elucidating Comprehensive Biochemical Interaction Mechanisms of 3-Bromo Carbidopa (B1219) in Complex Biological Systems

Carbidopa's primary pharmacological action is the inhibition of AADC, an enzyme crucial for the synthesis of dopamine (B1211576) and serotonin (B10506) from their respective precursors, Levodopa (B1675098) and L-5-hydroxytryptophan. Carbidopa is designed to act peripherally, as it does not readily cross the blood-brain barrier, thereby increasing the availability of Levodopa in the central nervous system iorst.netdrugbank.comnih.govnih.govnih.govmdpi.com. The introduction of a bromine atom onto the phenyl ring of Carbidopa, as seen in 3-Bromo Carbidopa, has the potential to alter its physicochemical properties, including its pharmacokinetic and pharmacodynamic profiles ontosight.ai.

However, a significant research challenge lies in the limited availability of published data detailing the comprehensive biochemical interaction mechanisms of 3-Bromo Carbidopa within complex biological systems, independent of its role as a reference standard or impurity synthinkchemicals.comhtsbiopharma.com. Unlike its parent compound, extensive studies on its specific cellular targets, metabolic pathways, or interactions with various biological macromolecules are scarce. Future research should aim to systematically investigate how the bromine substitution influences its binding affinity to AADC, its cellular uptake, its metabolic fate, and whether it interacts with other biological targets that are not significantly affected by Carbidopa itself. Understanding these mechanisms is crucial for determining its potential as a research tool or a lead compound for novel therapeutic development.

Exploring a Broader Repertoire of Enzymatic Targets for Halogenated Carbidopa Analogs

Carbidopa's established role as an AADC inhibitor is well-documented iorst.netdrugbank.comnih.govnih.govmdpi.com. While it is known to weakly inhibit microbial L-dopa decarboxylation, its primary impact is on host AADC harvard.edu. Research into related halogenated compounds, such as halogenated derivatives of L-DOPA, has indicated that such modifications can alter enzyme interactions, with some studies showing slowed decarboxylation mechanisms gsu.edu. This suggests that the introduction of halogens, like bromine, onto the Carbidopa scaffold could potentially lead to altered or expanded enzymatic target profiles.

A key challenge for 3-Bromo Carbidopa is the lack of comprehensive exploration into its potential interactions with a broader spectrum of enzymes. Future research directions should involve systematic screening of 3-Bromo Carbidopa against diverse enzymatic panels. This would aim to identify any novel enzymatic targets it may inhibit or modulate, thereby uncovering potential off-target activities or entirely new therapeutic applications beyond its parent compound's known mechanism. Such investigations into halogenated Carbidopa analogs are essential for understanding the structure-activity relationships and potential diversification of their biological effects gsu.edu.

Advancements in High-Throughput Screening Methodologies for Novel Derivative Discovery

Modern drug discovery heavily relies on advanced techniques such as high-throughput screening (HTS) and combinatorial chemistry to identify novel chemical entities with desired pharmacological activities mdpi.comacs.org. HTS methodologies are routinely employed to screen large compound libraries against specific biological targets, including enzymes and cellular pathways nih.govresearchgate.net.

The primary challenge concerning 3-Bromo Carbidopa in this context is the limited application of these advanced HTS methodologies for the discovery of its novel derivatives. While the synthesis of analogs is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties, specific efforts focused on generating and screening libraries of 3-Bromo Carbidopa derivatives have not been widely reported. Future research should focus on developing and implementing robust HTS assays tailored for identifying compounds structurally related to 3-Bromo Carbidopa. Such screening efforts could accelerate the discovery of analogs with potentially enhanced efficacy, reduced side effects, or novel therapeutic applications.

Integration of Computational and Experimental Approaches for Predictive Biochemical Modeling

The integration of computational and experimental methodologies is increasingly vital in modern drug discovery for predicting molecular behavior and guiding experimental validation nih.govresearchgate.netacs.orgnih.govnih.govmalnalab.hu. Techniques such as molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) studies, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions are invaluable for understanding compound-target interactions and forecasting drug-like properties nih.govresearchgate.netnih.govnih.gov.

A significant research challenge for 3-Bromo Carbidopa is the absence of extensive integrated computational and experimental modeling studies. While computational approaches have been applied to related compounds or targets within neurodegenerative disease research nih.govresearchgate.netnih.govnih.gov, specific predictive biochemical modeling for 3-Bromo Carbidopa remains largely underexplored. Future research should prioritize the application of in silico techniques to model the biochemical interactions of 3-Bromo Carbidopa. This includes predicting its binding modes to potential targets, assessing its conformational flexibility, and evaluating its likely pharmacokinetic and toxicological profiles. The insights gained from these computational studies can then direct targeted experimental investigations, thereby accelerating the understanding of 3-Bromo Carbidopa's behavior and potential therapeutic utility.

Q & A

Q. What novel applications exist for carbidopa beyond PD, such as in autoimmune disorders?

  • Methodological Answer : Carbidopa suppresses experimental autoimmune encephalitis (EAE) and collagen-induced arthritis by inhibiting T-cell activation. To explore therapeutic potential, dose-response studies in murine EAE models (e.g., 50–300 mg/kg carbidopa) should measure cytokine profiles (e.g., IL-17, IFN-γ) and histopathological outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.